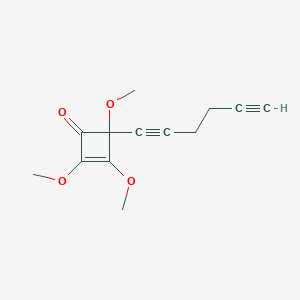![molecular formula C9H16N4O2 B12538424 N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine CAS No. 652538-53-9](/img/structure/B12538424.png)
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of methoxyethyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazole as a starting material. This compound can be reacted with methanimine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to batch processes. The use of flow microreactors can also help in controlling reaction parameters more precisely, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds with fewer substituents.
科学的研究の応用
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another triazole derivative with different substituents.
3,5-Bis[(1S)-1-methoxyethyl]-N-[(1S)-1-phenylethyl]-4H-1,2,4-triazol-4-amine: A similar compound with a phenylethyl group.
Uniqueness
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxyethyl groups distinguishes it from other triazole derivatives and may confer unique properties in terms of solubility, stability, and interaction with biological targets.
特性
CAS番号 |
652538-53-9 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC名 |
N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C9H16N4O2/c1-6(14-4)8-11-12-9(7(2)15-5)13(8)10-3/h6-7H,3H2,1-2,4-5H3/t6-,7-/m0/s1 |
InChIキー |
QUYONYMSGVBEDQ-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](C1=NN=C(N1N=C)[C@H](C)OC)OC |
正規SMILES |
CC(C1=NN=C(N1N=C)C(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



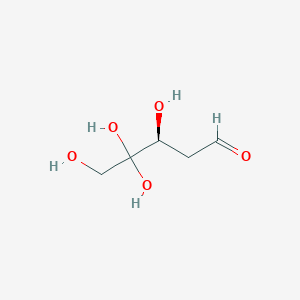
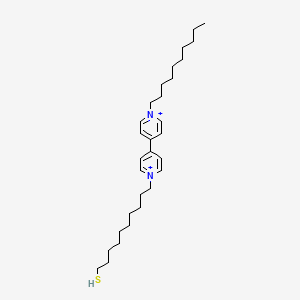
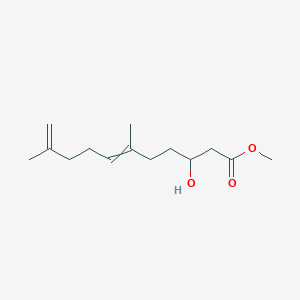
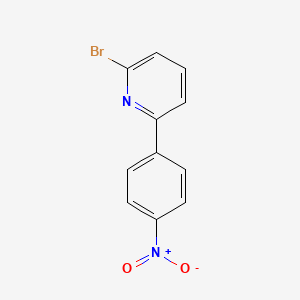
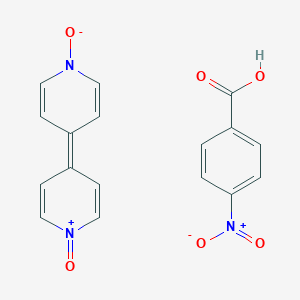
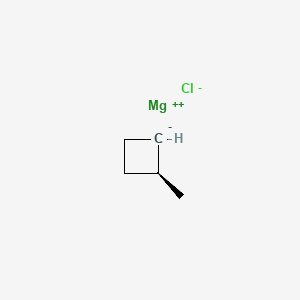
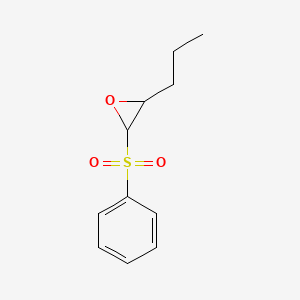
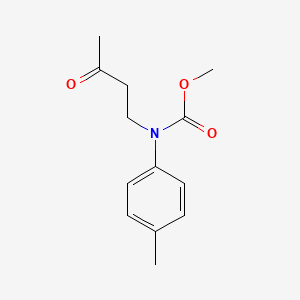
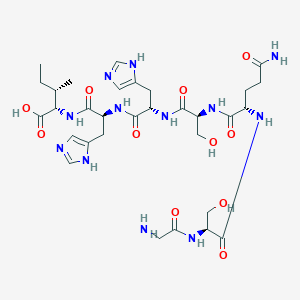
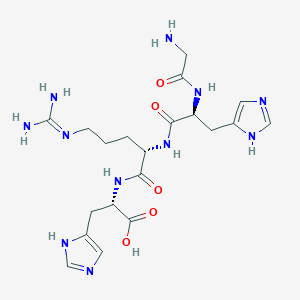
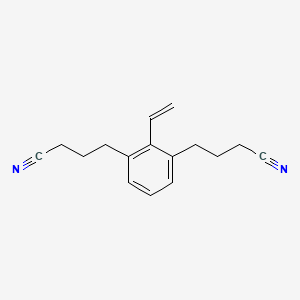
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
